(2R)-2-(2-Fluoropyridin-4-yl)propanoic acid
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Overview
Description
(2R)-2-(2-Fluoropyridin-4-yl)propanoic acid: is a chiral compound with a pyridine ring substituted with a fluorine atom at the 2-position and a propanoic acid moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring using a fluorinating agent such as potassium fluoride or cesium fluoride in the presence of a suitable solvent like dimethyl sulfoxide .
Industrial Production Methods: Industrial production of (2R)-2-(2-Fluoropyridin-4-yl)propanoic acid may involve large-scale nucleophilic aromatic substitution reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-(2-Fluoropyridin-4-yl)propanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: (2R)-2-(2-Fluoropyridin-4-yl)propanoic acid is used as a building block in the synthesis of various fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator. Its fluorinated pyridine ring enhances its binding affinity and selectivity towards biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate for treating various diseases, including cancer and inflammatory disorders .
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (2R)-2-(2-Fluoropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with its targets, leading to increased binding affinity and specificity .
Comparison with Similar Compounds
2-Fluoropyridine: A simpler analog with a fluorine atom at the 2-position of the pyridine ring.
4-Fluoropyridine: A compound with a fluorine atom at the 4-position of the pyridine ring.
2-(2-Fluoropyridin-4-yl)acetic acid: A structurally similar compound with an acetic acid moiety instead of a propanoic acid moiety.
Uniqueness: (2R)-2-(2-Fluoropyridin-4-yl)propanoic acid is unique due to its chiral center and the presence of both a fluorinated pyridine ring and a propanoic acid moiety. This combination of features enhances its chemical reactivity and potential biological activity compared to its simpler analogs .
Properties
IUPAC Name |
(2R)-2-(2-fluoropyridin-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5(8(11)12)6-2-3-10-7(9)4-6/h2-5H,1H3,(H,11,12)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYSCIYCBCNCFE-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=NC=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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